N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-benzimidazole derivative with diethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Antiviral Activity: It has shown potential in inhibiting the replication of certain viruses.
Medicine:
Anticancer Activity: Research indicates that the compound may have cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Anti-inflammatory Activity: It has been studied for its potential to reduce inflammation in various models.
Industry:
Agriculture: The compound can be used as a pesticide or fungicide due to its antimicrobial properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and viral replication, leading to its antimicrobial and antiviral effects.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process in cancer cells.
Receptor Binding: The compound may bind to specific receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N,N-diethyl-2-[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl-ethan-1-amine: Another benzimidazole derivative with similar structural features.
4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A compound with a similar benzimidazole core but different substituents.
Uniqueness:
Structural Features: The presence of the sulfanyl group and the specific acetamide moiety distinguishes N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide from other benzimidazole derivatives.
Biological Activity: Its unique combination of antimicrobial, antiviral, anticancer, and anti-inflammatory activities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N3OS/c1-4-17(5-2)12(18)9-19-14-15-11-8-6-7-10(3)13(11)16-14/h6-8H,4-5,9H2,1-3H3,(H,15,16) |
InChI Key |
CNRFZMBHEHYEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C=CC=C2N1)C |
Origin of Product |
United States |
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